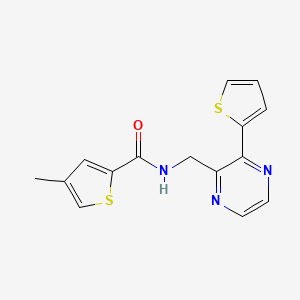

4-methyl-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)thiophene-2-carboxamide

Description

Properties

IUPAC Name |

4-methyl-N-[(3-thiophen-2-ylpyrazin-2-yl)methyl]thiophene-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13N3OS2/c1-10-7-13(21-9-10)15(19)18-8-11-14(17-5-4-16-11)12-3-2-6-20-12/h2-7,9H,8H2,1H3,(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHTFMBAMKMONLT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CSC(=C1)C(=O)NCC2=NC=CN=C2C3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13N3OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

Thiophene-based compounds have been reported to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry. They are known to exhibit biological and physiological functions such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer.

Mode of Action

Thiophene derivatives are known to interact with their targets in a variety of ways, depending on the specific therapeutic property they exhibit.

Biological Activity

4-methyl-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)thiophene-2-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antiviral, antimicrobial, and anticancer properties, supported by case studies and research findings.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 292.39 g/mol. Its structure features a thiophene ring, a pyrazine moiety, and an amide functional group, which are known to contribute to various biological activities.

Antiviral Activity

Recent studies have highlighted the antiviral potential of compounds containing thiophene and pyrazine rings. For instance, derivatives similar to this compound have shown efficacy against viral pathogens. In vitro assays demonstrated that such compounds can inhibit viral replication with minimal cytotoxicity. For example, a related compound exhibited an EC50 value of against the measles virus (MV), indicating significant antiviral activity without affecting cell viability .

Antimicrobial Activity

The antimicrobial properties of thiophene derivatives have been well-documented. In a comparative study, various thiophene-based compounds were evaluated for their minimum inhibitory concentration (MIC) against bacterial strains. The results indicated that certain derivatives had MIC values as low as , showcasing strong antibacterial effects against pathogens like Staphylococcus aureus and Escherichia coli .

| Compound | MIC (μg/mL) | Activity |

|---|---|---|

| 4-methyl-N-(...) | 0.22 | Excellent |

| Other Derivative | 0.25 | Good |

Anticancer Activity

The anticancer potential of this compound has also been investigated. Research indicates that compounds with similar structures can induce apoptosis in cancer cells through various mechanisms, including the inhibition of key signaling pathways involved in cell proliferation and survival. In one study, a related compound demonstrated an IC50 value of against specific cancer cell lines, suggesting promising anticancer activity .

Case Studies

- Antiviral Efficacy : A study published in MDPI highlighted the effectiveness of thiophene-based compounds against the measles virus, emphasizing their potential for therapeutic development .

- Antimicrobial Testing : A comprehensive evaluation of antimicrobial activity revealed that several derivatives showed significant inhibition against both Gram-positive and Gram-negative bacteria, supporting their use as lead compounds for antibiotic development .

- Cancer Cell Studies : In vitro studies on cancer cell lines indicated that compounds with similar structural features to this compound could effectively inhibit tumor growth and induce cell death via apoptosis .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogues

Core Structural Variations

The compound’s uniqueness lies in its pyrazine-thiophene-carboxamide architecture. Key analogues include:

N-(2-Nitrophenyl)Thiophene-2-Carboxamide (C₁₁H₈N₂O₃S; MW: 248.26 g/mol)

- Core : Thiophene-2-carboxamide linked to a 2-nitrophenyl group.

- Key Differences : Replaces the pyrazine-methyl group with a nitro-substituted phenyl ring.

- Impact : The nitro group enhances antibacterial/antifungal activity but introduces steric hindrance, reducing conformational flexibility compared to the target compound.

N-(2-Thiomorpholinothieno[2,3-d]Pyrimidin-4-yl)Thiophene-2-Carboxamide (C₁₅H₁₄N₄OS₂; MW: 354.42 g/mol)

- Core: Thieno[2,3-d]pyrimidine fused ring system with a thiomorpholino substituent.

Compound 3 (C₁₈H₁₉ClN₆O₂S; MW: 418.89 g/mol)

- Core: Chloro-substituted pyrazine with a cyclobutylamino group and thiophen-3-yl substituent.

- Key Differences: Thiophen-3-yl (vs.

Table 1: Structural Comparison

Crystallographic and Conformational Analysis

- N-(2-Nitrophenyl)Thiophene-2-Carboxamide : Exhibits dihedral angles of 13.53° and 8.50° between aromatic rings, stabilized by weak C–H⋯O/S interactions . The nitro group’s electron-withdrawing nature reduces planarity compared to the target compound’s methyl-substituted thiophene.

- Target Compound : Likely adopts a more planar conformation due to the pyrazine ring’s electron-deficient nature and methyl group’s steric neutrality, favoring π-π stacking in solid-state packing.

Q & A

Q. What are the standard synthetic routes for 4-methyl-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)thiophene-2-carboxamide?

The compound can be synthesized via a multi-step approach. A common method involves coupling a thiophene-2-carbonyl chloride derivative with a pyrazine-methylamine intermediate under reflux in acetonitrile (ACN) . For example, in analogous syntheses, equimolar reactants are refluxed for 1–3 hours, followed by solvent evaporation to yield crude crystals. Purification is achieved via column chromatography using silica gel and solvent gradients (e.g., 25% ethyl acetate in petroleum ether) . Key intermediates like pyrazine-thiophene hybrids may require prior functionalization (e.g., amidation or alkylation) .

Q. How is the structural integrity of this compound confirmed experimentally?

Characterization relies on spectroscopic and crystallographic methods:

- NMR spectroscopy : and NMR identify proton environments and carbon frameworks, with shifts confirming amide bonds and aromatic thiophene/pyrazine rings .

- X-ray crystallography : Single-crystal diffraction resolves bond lengths, dihedral angles (e.g., 8.5°–13.5° between aromatic rings), and intermolecular interactions (e.g., C–H⋯S/O). Refinement using SHELXL ensures precision in structural parameters .

Q. What preliminary biological assays are suitable for evaluating its pharmacological potential?

In vitro antimicrobial activity is commonly assessed via agar diffusion or microdilution assays against Gram-positive/negative bacteria (e.g., E. coli, S. aureus), with streptomycin as a reference . For antifungal screening, Candida species are typical targets. Structure-activity relationship (SAR) studies compare halogenated analogs (e.g., chloro, trifluoromethyl) to evaluate substituent effects on potency .

Advanced Research Questions

Q. How can crystallographic data resolve contradictions in reported biological activities?

Discrepancies in activity may arise from conformational flexibility (e.g., dihedral angles between thiophene and pyrazine rings) or crystal packing effects. X-ray data reveal intramolecular hydrogen bonds (e.g., S(6) motifs) and weak interactions (C–H⋯O/S) that stabilize active conformers . Computational docking can further correlate crystal structures with target binding (e.g., enzyme active sites) .

Q. What strategies optimize synthetic yield and purity for scale-up studies?

- Reaction optimization : Prolonged reflux (1–3 hours vs. shorter times) ensures complete amide bond formation .

- Purification : Gradient elution in column chromatography (e.g., 25% EtOAc in PE) removes byproducts .

- Crystallization : Slow evaporation of ACN or DMF yields high-quality crystals for structural validation .

Q. How do electronic and steric effects of substituents influence pharmacological activity?

SAR studies demonstrate that electron-withdrawing groups (e.g., trifluoromethyl, nitro) enhance antimicrobial activity by increasing electrophilicity and membrane penetration. Conversely, bulky substituents (e.g., methyl) may reduce potency due to steric hindrance . Comparative assays using halogenated vs. alkyl/aryl analogs are critical .

Q. What advanced techniques validate non-classical hydrogen bonding in crystal structures?

High-resolution X-ray data (≤1.0 Å) combined with Hirshfeld surface analysis quantify weak interactions (C–H⋯π, π–π stacking). SHELXL refinement parameters (e.g., U values) distinguish dynamic disorder from true intermolecular contacts .

Methodological Challenges and Solutions

Q. How to address low solubility in biological assays?

- Co-solvents : Use DMSO (<5% v/v) to maintain solubility without cytotoxicity.

- Prodrug design : Introduce hydrophilic groups (e.g., PEG chains) at non-critical positions .

Q. What computational tools predict metabolic stability of this compound?

Density functional theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to estimate reactivity. ADMET predictors (e.g., SwissADME) model cytochrome P450 interactions and metabolic pathways .

Q. How to resolve discrepancies in NMR assignments for regioisomers?

- 2D NMR : COSY and HSQC correlate proton-proton and proton-carbon connectivities.

- Crystallography : Definitive X-ray structures eliminate ambiguity in atom positioning .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.